![molecular formula C20H13FN2O3 B2841983 N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide CAS No. 223261-49-2](/img/structure/B2841983.png)
N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
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Description
Synthesis Analysis
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, such as the compound , can be synthesized through various methods . These include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis
The molecular structure of Dibenzo[b,f][1,4]oxazepine derivatives is of particular interest because it is found in many physiologically active compounds . The molecular weight of Dibenzo[b,f][1,4]oxazepine is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .Chemical Reactions Analysis
The synthesis of Dibenzo[b,f][1,4]oxazepine derivatives involves various chemical reactions. For instance, base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids gives dibenzo[b,f][1,4]oxazepin-11(10H)-ones .Scientific Research Applications
- The compound was synthesized by reacting 7-amino-4-methyl-2H-chromen-2-one with (±)-flurbiprofen. The resulting bio-functional hybrid compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, was fully characterized using techniques such as ^1H and ^13C NMR, UV spectroscopy, and mass spectrometry .
- Coumarin derivatives, including the compound , have drawn significant interest due to their diverse biological activities. Here are some potential applications:
- Antibacterial : Coumarins exhibit antibacterial properties .
- Antifungal : Certain coumarin derivatives have antifungal activity .
- Anti-inflammatory : Coumarins may act as anti-inflammatory agents .
- Antidepressant : Some coumarins show antidepressant effects .
- Anti-HIV : Coumarin-based compounds have been explored as potential anti-HIV agents .
- Antitumor : Coumarins exhibit antitumor properties .
- Notable commercialized medications based on the coumarin scaffold include:
- The compound’s structure contains an indole moiety. Indole derivatives, such as indole-3-acetic acid, serve as plant hormones produced during tryptophan degradation in higher plants . Further research could explore its potential as a plant growth regulator.
- The presence of a fluorine atom in the compound suggests a connection to fluoroquinolones. Fluoroquinolones are a class of antibiotics with a quinolone core. Investigating whether this compound exhibits any antibiotic activity similar to fluoroquinolones could be worthwhile .
Synthesis and Characterization
Biological Activity and Pharmacological Potential
Plant Hormone Analogs
Fluoroquinolone Derivatives
properties
IUPAC Name |
4-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCAFEAGGAVVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide |
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